3-Amino-5-(2-methyl-4-nitrophenyl)pyrazole Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD32876586 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its strong photoluminescent properties, making it a valuable tool in biomedical research, particularly in the detection and treatment of certain cancers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32876586 typically involves the use of specific organic reactions that introduce functional groups necessary for its activity. The exact synthetic route can vary, but it often includes steps such as condensation reactions, cyclization, and functional group modifications. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of MFCD32876586 involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires optimization of reaction conditions to maintain efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD32876586 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of MFCD32876586.
Applications De Recherche Scientifique
MFCD32876586 has a wide range of applications in scientific research:
Chemistry: It is used as a photoluminescent probe for detecting various chemical species and studying reaction mechanisms.
Biology: The compound’s ability to bind to specific biomolecules makes it useful in imaging and diagnostic applications.
Medicine: MFCD32876586 has shown potential in cancer treatment, particularly in targeting and visualizing cancer cells.
Industry: Its photoluminescent properties are exploited in the development of advanced materials and sensors.
Mécanisme D'action
The mechanism of action of MFCD32876586 involves its interaction with specific molecular targets, such as copper ions. The compound’s photoluminescent properties are activated upon binding to these targets, leading to increased reactive oxygen species production, DNA damage, and cell cycle arrest. This mechanism is particularly effective in cancer cells, where it induces apoptosis and inhibits tumor growth.
Comparaison Avec Des Composés Similaires
MFCD32876586 can be compared with other photoluminescent compounds such as fluorescein and rhodamine. While these compounds also exhibit strong luminescence, MFCD32876586 is unique in its ability to chelate metal ions and its specific application in cancer treatment. Similar compounds include:
Fluorescein: Known for its use in fluorescence microscopy and as a diagnostic dye.
Rhodamine: Widely used in fluorescence microscopy and as a tracer dye.
Quantum Dots: Semiconductor nanoparticles with unique optical properties used in imaging and diagnostics.
Propriétés
Formule moléculaire |
C10H11ClN4O2 |
---|---|
Poids moléculaire |
254.67 g/mol |
Nom IUPAC |
5-(2-methyl-4-nitrophenyl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H10N4O2.ClH/c1-6-4-7(14(15)16)2-3-8(6)9-5-10(11)13-12-9;/h2-5H,1H3,(H3,11,12,13);1H |
Clé InChI |
FAGPAXLXUDXTSA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC(=NN2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.